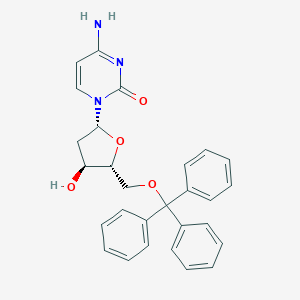

Cytidine, 2/'-deoxy-5/'-O-(triphenylmethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a triphenylmethyl (trityl) group at the 5’-hydroxyl position of the deoxyribose sugar. The trityl group is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.

Méthodes De Préparation

The synthesis of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:

Starting Material: 2’-deoxycytidine

Reagent: Triphenylmethyl chloride (trityl chloride)

Base: Pyridine

Solvent: Anhydrous dichloromethane

Reaction Conditions: Room temperature, anhydrous environment

The reaction proceeds with the nucleophilic attack of the 5’-hydroxyl group on the trityl chloride, resulting in the formation of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)-.

Analyse Des Réactions Chimiques

Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- can undergo various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as with dilute hydrochloric acid or trifluoroacetic acid, to regenerate the free 5’-hydroxyl group.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the 5’-position once the trityl group is removed.

Oxidation and Reduction: The deoxyribose sugar moiety can undergo oxidation and reduction reactions, although these are less common in the presence of the trityl group.

Applications De Recherche Scientifique

Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is used in various scientific research applications, including:

Nucleic Acid Synthesis: The compound is used as an intermediate in the synthesis of modified nucleotides and oligonucleotides.

Drug Development: It serves as a precursor in the development of antiviral and anticancer agents.

Biochemical Studies: The compound is used in studies involving DNA and RNA synthesis, repair, and modification.

Mécanisme D'action

The mechanism of action of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is primarily related to its role as a protected nucleoside. The trityl group protects the 5’-hydroxyl group from unwanted reactions, allowing for selective modifications at other positions of the molecule. Upon deprotection, the free nucleoside can participate in various biochemical processes, including incorporation into DNA or RNA strands.

Comparaison Avec Des Composés Similaires

Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- can be compared with other protected nucleosides, such as:

- Adenosine, 2’-deoxy-5’-O-(triphenylmethyl)-

- Guanosine, 2’-deoxy-5’-O-(triphenylmethyl)-

- Thymidine, 2’-deoxy-5’-O-(triphenylmethyl)-

These compounds share the common feature of having a trityl group protecting the 5’-hydroxyl group, but differ in the nucleobase attached to the deoxyribose sugar. The uniqueness of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- lies in its specific nucleobase, cytosine, which imparts distinct chemical and biological properties.

Propriétés

Numéro CAS |

18531-20-9 |

|---|---|

Formule moléculaire |

C28H27N3O4 |

Poids moléculaire |

469.5 g/mol |

Nom IUPAC |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C28H27N3O4/c29-25-16-17-31(27(33)30-25)26-18-23(32)24(35-26)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,32H,18-19H2,(H2,29,30,33)/t23-,24+,26+/m0/s1 |

Clé InChI |

UMNYJPCGTIVVSZ-BFLUCZKCSA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

SMILES canonique |

C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

Synonymes |

2'-Deoxy-5'-O-(triphenylmethyl)cytidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.